(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride
CAS No.:
Cat. No.: VC17955056
Molecular Formula: C10H12ClFN4
Molecular Weight: 242.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClFN4 |
|---|---|
| Molecular Weight | 242.68 g/mol |
| IUPAC Name | 1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H11FN4.ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;/h2-7H,12H2,1H3;1H |
| Standard InChI Key | KSTUXVLXCHWSGC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring as its central scaffold, with a 4-fluoro-pyrazolyl substituent at the 6-position and a stereospecific ethanamine group at the 3-position. The (S)-configuration of the ethanamine moiety is critical for chiral recognition in biological systems, influencing binding affinity and metabolic stability. The fluorine atom at the pyrazole’s 4-position introduces electron-withdrawing effects, modulating the compound’s electronic properties and bioavailability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.68 g/mol |
| IUPAC Name | (1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine hydrochloride |
| SMILES | CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl |
| InChI Key | KSTUXVLXCHWSGC-FJXQXJEOSA-N |
Stereochemical Considerations
The (S)-enantiomer’s configuration is preserved through chiral resolution techniques, such as asymmetric hydrogenation or chiral auxiliary-mediated synthesis. Enantiomeric purity (>98%) is typically confirmed via chiral HPLC, ensuring consistency in research applications .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step process:
-
Pyrazole Ring Formation: Reacting hydrazine with β-diketones or β-ketoesters under acidic conditions yields the pyrazole core.
-
Pyridine Substitution: Introducing the pyrazole onto the pyridine ring via nucleophilic substitution, often facilitated by strong bases like sodium hydride.
-
Fluorination: Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide installs the 4-fluoro group.
-
Chiral Resolution: The (S)-configuration is achieved through chiral catalysts or resolving agents, followed by hydrochloride salt formation with HCl .
Industrial Optimization
Large-scale production employs continuous flow reactors and automated purification systems to enhance yield and purity. Process intensification strategies reduce racemization risks, ensuring cost-effective manufacturing.
Chemical Reactivity and Functional Transformations
Oxidation and Reduction
-
Oxidation: Treatment with potassium permanganate in acidic media generates oxo derivatives, altering the compound’s electronic profile.
-
Reduction: Lithium aluminum hydride reduces the amine group, producing secondary amines with modified biological activity.
Nucleophilic Substitution
The 4-fluoro group undergoes substitution with nucleophiles (e.g., amines, thiols) in dimethylformamide, yielding analogs with varied pharmacokinetic properties.
Comparative Analysis with Structural Analogs
Pyridine-Pyrazole Hybrids
Comparisons with non-fluorinated analogs reveal that the 4-fluoro group enhances metabolic stability and binding affinity. For instance, replacing fluorine with hydrogen reduces half-life in hepatic microsomal assays by 40%.
Stereoisomer Contrasts
The (R)-enantiomer of related compounds shows diminished kinase inhibitory activity compared to the (S)-form, underscoring the importance of chiral resolution in drug development .
Applications in Pharmaceutical Research
Kinase Inhibitor Development
As Pralsetinib Impurity 3 HCl, this compound is critical in quality control for kinase inhibitor formulations. Its presence in APIs (Active Pharmaceutical Ingredients) is monitored to ensure compliance with regulatory thresholds .
Biochemical Probes
The compound serves as a scaffold for developing probes targeting enzymatic active sites, facilitating mechanistic studies in cancer biology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume